2-chloro-N-(2-isopropylphenyl)acetamide
Description
Contextualization within Acetanilide (B955) Chemistry
2-chloro-N-(2-isopropylphenyl)acetamide belongs to the class of compounds known as acetanilides. Acetanilide, the parent compound, is an N-acetylated derivative of aniline (B41778) with the chemical formula C6H5NHC(O)CH3. wikipedia.org Historically, acetanilide was the first aniline derivative discovered to have both pain-relieving (analgesic) and fever-reducing (antipyretic) properties, introduced into medicine in 1886. wikipedia.orgchemistrylearner.com However, due to its toxicity, it has been largely replaced in medicine by derivatives like paracetamol (acetaminophen). chemistrylearner.comchemeurope.com
The core structure of acetanilide consists of a phenyl ring attached to an amide group. ontosight.ai This basic framework allows for numerous substitutions on both the phenyl ring and the acetyl group, leading to a vast array of derivatives with diverse chemical properties and applications. Acetanilides are important intermediates in the synthesis of dyes, rubber accelerators, and pharmaceuticals, such as sulfa drugs and penicillin. wikipedia.orgchemistrylearner.comchemeurope.com The study of this compound is thus situated within this rich history of synthetic chemistry, where modifications to the basic acetanilide structure are explored to develop new compounds with specific functionalities.
Table 2: General Properties of Acetanilides
| Property | Description |
|---|---|
| Core Structure | A phenyl group bonded to the nitrogen of an acetamide (B32628) group. |
| Parent Compound | Acetanilide (N-phenylacetamide). wikipedia.org |
| General Formula | C8H9NO (for the parent compound). wikipedia.org |
| Key Applications | Precursors in the synthesis of pharmaceuticals, dyes, and rubber accelerators. chemistrylearner.comchemeurope.com |
| Historical Significance | The first aniline derivative found to have analgesic and antipyretic properties. wikipedia.orgchemistrylearner.com |
Academic Significance and Research Trajectory of Chloroacetamides
The presence of a chloroacetyl group (-COCH2Cl) categorizes this compound as a chloroacetamide. This class of compounds has been a major focus of academic and industrial research, primarily due to their widespread use as herbicides. cambridge.org The herbicidal activity of chloroacetamides stems from their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. researchgate.netresearchgate.net This specific mode of action, which disrupts the formation of cell membranes, has been a significant area of biochemical and agricultural research. researchgate.net
The research trajectory of chloroacetamides has evolved from the discovery of their herbicidal properties to detailed investigations into their mechanism of action, structure-activity relationships, and environmental fate. cambridge.orgnih.gov Studies have shown that the effectiveness of these herbicides can be influenced by the nature of the substituents on the nitrogen atom of the acetamide. researchgate.net This has led to the synthesis and evaluation of a large number of N-substituted chloroacetamide derivatives to optimize their biological activity and selectivity. ijpsr.info More recent research has also explored other potential biological activities of chloroacetamide derivatives, examining their interactions with various biological systems through methods like liquid chromatography to predict pharmacokinetic properties. mdpi.com The study of compounds like this compound contributes to this ongoing effort to understand how structural modifications influence the chemical and biological behavior of the chloroacetamide class.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTCIMHUMDBERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394698 | |
| Record name | 2-Chloro-N-(2-isopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57503-03-4 | |
| Record name | 2-Chloro-N-[2-(1-methylethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57503-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-isopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 2 Chloro N 2 Isopropylphenyl Acetamide
Substitution Reactions at the Halogen Atom.researchgate.nettandfonline.com
The chemical behavior of 2-chloro-N-(2-isopropylphenyl)acetamide is significantly influenced by the presence of the chlorine atom on the acetyl group. This halogen is prone to substitution by a variety of nucleophiles, making it a key site for molecular modification. tandfonline.comresearchgate.net
Nucleophilic Substitution Processes.tandfonline.com
Studies on analogous α-chloroacetanilide herbicides demonstrate that they react readily with strong nucleophiles. acs.org The electronic interactions with the N-aryl substituent are considered to govern the reactivity of these compounds towards nucleophiles. acs.org
Derivatization Through Reaction with Amines and Thiols.tandfonline.com
The susceptibility of the α-chloro group to nucleophilic attack allows for straightforward derivatization with various nitrogen and sulfur nucleophiles. These reactions are fundamental in synthesizing a diverse range of derivatives.
Reaction with Amines: Primary and secondary amines can act as nucleophiles, displacing the chloride to form N-substituted glycine (B1666218) amide derivatives. This reaction is a common strategy for introducing new functional groups and building more complex molecular architectures.
Reaction with Thiols: Thiols and their corresponding thiolates are potent nucleophiles that readily react with this compound. This reaction leads to the formation of thioether linkages. A notable application of this reactivity is the synthesis of N-aryl mercaptoacetamides, which are prepared by reacting the chloroacetamide precursor with a sulfur nucleophile like potassium thioacetate, followed by hydrolysis. nih.govrsc.org
| Nucleophile | General Reactant | Product Type | Reaction Description |
|---|---|---|---|
| Amine | R₂NH | N-substituted glycine amide derivative | The lone pair of electrons on the nitrogen atom of the amine attacks the carbon bearing the chlorine, displacing the chloride ion to form a new C-N bond. |
| Thiol/Thiolate | RSH / RS⁻ | Thioether derivative | The sulfur atom, being a strong nucleophile, displaces the chloride to form a C-S bond, yielding a mercaptoacetamide derivative. nih.gov |
Oxidative Transformations of the Isopropyl Moiety.masterorganicchemistry.com
The isopropyl group attached to the phenyl ring represents another reactive site, specifically at the benzylic position. The tertiary carbon-hydrogen bond of the isopropyl group is susceptible to oxidation due to the stability of the resulting benzylic radical intermediate. libretexts.org
A well-established analogy for this transformation is the cumene (B47948) process, where isopropylbenzene is oxidized by air. fiveable.mewikipedia.org This industrial process proceeds via a radical mechanism to form cumene hydroperoxide. vedantu.comchemeurope.com In a similar fashion, the isopropyl moiety of this compound can be expected to undergo oxidation at the benzylic carbon. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains of aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen. youtube.com This reaction also proceeds through a benzylic radical. libretexts.org Therefore, under strong oxidizing conditions, the isopropyl group could be converted to a carboxylic acid group. Milder oxidation might yield a tertiary alcohol at the benzylic position. google.com
Reductive Pathways Involving the Acetamide (B32628) Functional Group.ucalgary.ca
The acetamide functional group is generally resistant to reduction but can be transformed under forcing conditions using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent used for the reduction of amides. byjus.commasterorganicchemistry.com
The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. This is followed by the elimination of an oxygen-metal complex to form an intermediate iminium ion, which is then further reduced by another hydride equivalent to yield the corresponding amine. masterorganicchemistry.com In the case of this compound, this reduction would convert the acetamide group into an N-(2-isopropylphenyl)ethylamine moiety. It is important to note that LiAlH₄ is a very strong reducing agent and may also reduce the chloro group to a hydrocarbon. byjus.com
| Functional Group | Reagent | Product Type | Transformation |
|---|---|---|---|
| Acetamide | Lithium Aluminum Hydride (LiAlH₄) | Amine | The carbonyl group (C=O) is reduced to a methylene (B1212753) group (CH₂), converting the amide to the corresponding amine. acs.org |
Comparative Analysis of Reaction Mechanisms in Analogous Chloroacetamides.acs.org
The reactivity of this compound can be better understood by comparing it to other N-aryl chloroacetamides with different substituents on the aromatic ring. The primary point of comparison is the Sₙ2 reaction at the α-carbon.
Conversely, bulky ortho substituents, such as the isopropyl group in this compound, can introduce steric hindrance. This steric bulk may influence the approach of the nucleophile to the reaction center, potentially slowing down the rate of substitution compared to less hindered analogues like 2-chloro-N-phenylacetamide. However, kinetic studies on propachlor (B1678252) (2-chloro-N-isopropyl-N-phenylacetamide) and alachlor (B1666766), which have bulky ortho substituents, indicate they are still highly reactive towards strong nucleophiles, suggesting that electronic activation of the C-Cl bond is a dominant factor. oup.comnih.gov
Advanced Analytical Techniques and Structural Elucidation of 2 Chloro N 2 Isopropylphenyl Acetamide
Spectroscopic Characterization Methodologies
Spectroscopic techniques provide a wealth of information regarding the molecular structure and bonding within 2-chloro-N-(2-isopropylphenyl)acetamide. By analyzing the interaction of the molecule with electromagnetic radiation, specific structural features can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the proton signals are expected to appear at distinct chemical shifts, indicative of their local electronic environments. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two methyl groups. The methylene (B1212753) protons of the chloroacetyl group would present as a singlet, while the protons on the phenyl ring would show a complex multiplet pattern in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. Theoretical studies, such as those employing Density Functional Theory (DFT), can be used to predict the chemical shifts, which can then be compared with experimental data for accurate signal assignment. A combined experimental and theoretical study has reported the detailed vibrational and electronic properties of Propachlor (B1678252). researchgate.net
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl C | ~165-170 |
| Aromatic C (quaternary) | ~140-145 |
| Aromatic C-H | ~125-130 |
| Isopropyl CH | ~50-55 |
| Methylene CH₂ | ~40-45 |
| Isopropyl CH₃ | ~20-25 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would show characteristic absorption bands. A strong absorption band is expected in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the amide group. The C-N stretching vibration of the amide would appear in the 1200-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively. The presence of the C-Cl bond would be indicated by a band in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O (Amide) | Stretching | ~1680 |
| C-N (Amide) | Stretching | ~1350 |
| Aromatic C-H | Stretching | ~3050 |
| Aliphatic C-H | Stretching | ~2960 |
| C-Cl | Stretching | ~750 |
Note: These are approximate values and can vary based on the sample preparation method.
Mass Spectrometry (MS) Techniques: HRMS, ESI/APCI-MS for Molecular Weight Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₄ClNO), the expected monoisotopic mass is approximately 211.0764 g/mol . nih.gov
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): ESI and APCI are soft ionization techniques commonly coupled with liquid chromatography (LC) for the analysis of a wide range of compounds, including pesticides like Propachlor. nih.govcannabissciencetech.comnih.gov These methods typically produce a protonated molecule [M+H]⁺. Fragmentation of this ion can be induced to provide structural information. In the case of Propachlor, fragmentation might involve the loss of the chloroacetyl group or cleavage of the isopropyl group. PubChem lists MS² data for the [M+H]⁺ ion of Propachlor (precursor m/z 212.0837), showing a top peak at m/z 170, which could correspond to the loss of the chloroacetyl moiety. nih.gov
UV-Vis Spectroscopy for Electronic Transition Analysis (in conjunction with theoretical studies)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is influenced by the electronic transitions within the aromatic ring and the amide group. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the electronic absorption spectra and help in the assignment of the observed absorption bands to specific electronic transitions. mdpi.comresearchgate.netrsc.orgresearchgate.netnih.gov A combined experimental and theoretical study on Propachlor has utilized UV-Vis analysis to investigate its electronic properties. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
A crystal structure of this compound has been reported, providing definitive proof of its molecular structure. nih.gov
Analysis of Dihedral Angles and Molecular Conformation
The data obtained from X-ray crystallography allows for a detailed analysis of the molecular conformation, including the measurement of dihedral angles. Dihedral angles, which describe the rotation around a chemical bond, are crucial for understanding the spatial relationship between different parts of the molecule. In this compound, key dihedral angles would include those defining the orientation of the isopropyl group relative to the phenyl ring and the conformation of the chloroacetamide side chain. The planarity of the amide group and its orientation with respect to the aromatic ring are also important conformational features that can be precisely determined from crystallographic data. The study of these angles provides insight into the steric and electronic interactions that govern the preferred conformation of the molecule in the solid state.
Table 3: Selected Crystallographic Data for this compound
| Parameter | Value |
| CCDC Number | 788399 |
| Chemical Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Source: PubChem, CCDC 788399 nih.gov
Chromatographic Separations and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from reactants, byproducts, and impurities, as well as for assessing its purity.
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions in real-time. youtube.comijpsr.info In the synthesis of 2-chloro-N-alkyl/aryl acetamides, TLC is used to follow the conversion of starting materials to the desired product. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of the reactant spots and the appearance of a new product spot can be observed. researchgate.netasianjpr.com This allows for the determination of the reaction's endpoint, indicating when the reaction is complete and can be worked up. researchgate.net The choice of eluent is critical for achieving good separation of spots on the TLC plate. asianjpr.com
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis and purity assessment of pharmaceutical and chemical compounds. sielc.com Reverse-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of chloroacetamide derivatives. pensoft.netjaptronline.com The development of a robust HPLC method involves optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength to achieve good separation and sensitivity. nih.govdoi.org
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its concentration. doi.org The linearity of this curve, indicated by the correlation coefficient (R²), is a key validation parameter. nih.govdoi.org Method validation according to ICH guidelines also includes assessing precision, accuracy, robustness, and sensitivity (LOD and LOQ). nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 or other suitable reverse-phase column | japtronline.comnih.gov |
| Mobile Phase | Mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and an aqueous buffer | nih.govdoi.org |
| Flow Rate | Typically around 1.0 mL/min | japtronline.com |
| Detection | UV detection at a wavelength of maximum absorbance | japtronline.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the identification of volatile and semi-volatile compounds, making it well-suited for analyzing degradation products and metabolites of pesticides and herbicides. nih.govoup.com In the context of chloroacetamides like propachlor, GC-MS is employed to determine residues and identify breakdown products in various matrices. agilent.com
The process involves extracting the analytes from the sample, followed by a cleanup procedure to remove interfering substances. nih.govagilent.com The extract is then injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for identification by comparison to spectral libraries. Deconvolution software can be used to help identify compounds that co-elute or are present in complex matrices.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. This information is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and stoichiometry. For this compound (C₁₁H₁₄ClNO), the expected elemental composition can be precisely calculated.
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 62.41 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.67 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.75 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.62 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.56 |
| Total | 211.692 | 100.00 |
Computational and Theoretical Investigations of 2 Chloro N 2 Isopropylphenyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-chloro-N-(2-isopropylphenyl)acetamide, these methods can elucidate its three-dimensional structure, orbital energies, and electronic transitions.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.gov By applying a suitable functional (such as B3LYP or CAM-B3LYP) and basis set, the geometry of this compound can be optimized to find its most stable energetic conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, DFT is used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's chemical behavior. nih.gov
Table 1: Illustrative Global Reactivity Descriptors Calculated from DFT (Note: The values below are for illustrative purposes to show typical outputs of DFT calculations for this class of compounds.)
| Parameter | Formula | Typical Significance |
| HOMO Energy (EHOMO) | - | Energy of the outermost electron orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest energy electron-accepting orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of the molecule. |
Analysis of the molecular orbitals can also reveal charge delocalization and hyperconjugative interactions within the molecule. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of this compound and to predict its electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states.
The results allow for the prediction of the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which indicates the intensity of the absorption. nih.gov By analyzing the molecular orbitals involved in the most significant transitions (typically from HOMO or near-HOMO to LUMO or near-LUMO), the nature of these transitions, such as π–π* or n–π*, can be identified. nih.gov This theoretical interpretation is invaluable for understanding the experimental UV-Vis spectrum of the compound.
Table 2: Example of TD-DFT Output for Electronic Transitions (Note: This table is a hypothetical representation of TD-DFT results.)
| Excited State | Calculated λ (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| S1 | 310 | 0.005 | HOMO-1 -> LUMO | n–π |
| S2 | 275 | 0.650 | HOMO -> LUMO | π–π |
| S3 | 240 | 0.120 | HOMO -> LUMO+1 | π–π* |
Molecular Modeling and Docking Studies for Interaction Prediction
Molecular modeling techniques are used to simulate how this compound might interact with biological macromolecules, which is crucial for predicting its potential bioactivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. mdpi.com For a compound like this compound, potential targets could include enzymes like cyclooxygenase (COX) or proteins involved in neurodegenerative diseases, based on the known activities of similar acetamide (B32628) structures. mdpi.comnih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then explore various binding poses and score them based on binding affinity or free energy (ΔG), typically in kcal/mol. nih.gov The results highlight the most probable binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the target.
Table 3: Illustrative Molecular Docking Results (Note: Data is hypothetical, representing typical docking outputs against a protein target.)
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Enzyme X | -8.5 | TYR 120, SER 345 | Hydrogen Bond |
| LEU 122, ILE 348 | Hydrophobic Interaction | ||
| Enzyme Y | -7.2 | PHE 210, TRP 214 | π-π Stacking |
| ARG 98 | Hydrogen Bond |
Computational Approaches to Structure-Activity Relationship (SAR) Derivation
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new analogues.
This involves calculating a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods are then used to create an equation that links these descriptors to the observed biological activity. Such models are valuable for guiding the synthesis of new derivatives with potentially enhanced activity. nih.gov
Intermolecular Interaction Analysis from Theoretical Perspectives
The way molecules of this compound pack together in a solid state is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a common theoretical tool used to visualize and quantify these interactions based on crystallographic data. nih.govnih.gov
Table 4: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table illustrates typical data derived from a Hirshfeld analysis for related compounds.)
| Contact Type | Contribution (%) | Description |
| H···H | 45% | Represents the most abundant, though generally weak, van der Waals contacts. |
| H···Cl / Cl···H | 20% | Indicates interactions involving the chlorine atom. |
| H···O / O···H | 15% | Often corresponds to significant N–H···O or C–H···O hydrogen bonds. |
| H···C / C···H | 12% | Relates to C-H···π interactions or other weak contacts. |
| Other | 8% | Includes less frequent contacts like C···C, C···O, etc. |
This analysis provides a detailed picture of the supramolecular architecture and the forces that stabilize the solid-state structure of the compound. nih.gov
Hirshfeld Surface Analysis and Derived Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of various non-covalent contacts that govern the crystal packing. For chloroacetamide derivatives, this analysis is crucial for understanding how substitutions on the phenyl ring influence the supramolecular architecture.
In the case of compounds structurally related to this compound, such as 2-chloro-N-(4-methoxyphenyl)acetamide, Hirshfeld surface analysis reveals the dominant role of specific intermolecular interactions. nih.gov The analysis generates a three-dimensional surface around the molecule, color-coded to indicate the types of close contacts. Red spots on the surface highlight hydrogen bonding interactions, which are typically the most significant in directing the crystal packing. nih.gov
From the Hirshfeld surface, two-dimensional "fingerprint plots" are derived, which summarize the intermolecular contacts in a quantitative manner. These plots show the distribution of distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Each type of interaction (e.g., H···H, C···H, O···H, Cl···H) has a characteristic appearance on the fingerprint plot, and the relative area of each region corresponds to the prevalence of that interaction in the crystal packing.
For instance, in the analysis of 2-chloro-N-(4-methoxyphenyl)acetamide, the fingerprint plot can be decomposed to show the percentage contribution of each type of contact. nih.gov While specific data for this compound is not available, a similar analysis would be expected to highlight the contributions of various interactions. The table below illustrates typical contributions of intermolecular contacts observed in a related chloroacetamide, which provides a model for what might be expected for this compound.
| Interaction Type | Contribution (%) |
|---|---|
| C···H/H···C | 33.4 |
| Cl···H/H···Cl | 20.0 |
| O···H/H···O | 19.5 |
These fingerprint plots are instrumental in providing a detailed picture of the crystal packing. For this compound, the presence of the bulky isopropyl group would likely introduce significant H···H and C···H contacts, while the chloro and amide functionalities would contribute to Cl···H and O···H interactions, respectively.
Electrostatic Potential Mapping for Charge Distribution Analysis
Electrostatic potential (ESP) mapping is a computational technique that illustrates the charge distribution of a molecule. It is a valuable tool for predicting and understanding a molecule's reactivity, intermolecular interactions, and pharmacokinetic properties. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
The resulting map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, an ESP map would reveal key features of its reactivity. The oxygen atom of the carbonyl group would be expected to be a region of high electron density (red), indicating its role as a hydrogen bond acceptor. The hydrogen atom of the N-H group would be a region of low electron density (blue), highlighting its function as a hydrogen bond donor.
The chlorine atom, being electronegative, would also contribute to the electrostatic potential, influencing the molecule's interaction with its environment. The aromatic ring and the isopropyl group would primarily show regions of neutral potential, though the electronic nature of the substituents would induce some polarization. Understanding the charge distribution is fundamental for predicting how the molecule will interact with biological targets and environmental matrices.
Predictive Models for Environmental Fate Parameters
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. nih.govresearchgate.net These models are particularly valuable in environmental risk assessment, as they can provide estimates for endpoints that are difficult or expensive to measure experimentally. nih.govnih.gov For pesticides like this compound, QSAR models can predict key environmental fate parameters.
The environmental behavior of a chemical is governed by parameters such as its soil adsorption coefficient (Koc), bioconcentration factor (BCF), and biodegradation half-life. QSAR models establish a mathematical relationship between these parameters and molecular descriptors, which are numerical representations of the chemical's structure.
For chloroacetamide herbicides, which are structurally similar to this compound, QSAR models have been developed to predict their environmental persistence and mobility. For example, the EPA's CompTox Chemicals Dashboard provides predicted environmental fate and transport data for related compounds. epa.govepa.gov
Below is a table of predicted environmental fate parameters for a structurally analogous compound, 2-chloro-N-(2-ethoxypropyl)-N-(2-ethyl-6-methylphenyl)acetamide, which illustrates the type of data that can be generated using predictive models. epa.gov
| Parameter | Predicted Value | Unit |
|---|---|---|
| Biodegradation Half-Life | 4.90 | days |
| Bioconcentration Factor | 74.7 | L/kg |
| Soil Adsorption Coefficient (Koc) | 295 | L/kg |
These predicted values help in assessing the potential for a chemical to persist in the environment, bioaccumulate in organisms, and move through the soil. For this compound, such models would be essential for a comprehensive environmental risk assessment, guiding decisions on its use and management. researchgate.netecetoc.org
Environmental Fate and Biodegradation of Chloroacetanilide Compounds
Abiotic Transformation Pathways in Environmental Compartments
Abiotic degradation processes, which are chemical and physical in nature, play a significant role in the initial transformation of chloroacetanilide compounds in the environment. These pathways primarily involve reactions with water and oxidative species.
Hydrolytic De-chlorination Processes and Product Formation
Hydrolysis is a key abiotic process for the degradation of chloroacetanilide herbicides. nih.gov The central mechanism is a nucleophilic substitution reaction where the chlorine atom on the acetamide (B32628) group is displaced. tandfonline.comnih.gov This de-chlorination step is often the initial and rate-limiting step in the degradation pathway. core.ac.uk
The process can occur under neutral pH conditions but is influenced by environmental factors. Studies have shown that certain sulfur-containing compounds, which can be present in soil and water, act as potent nucleophiles and can significantly accelerate the de-chlorination of chloroacetanilides. For instance, dithionite (B78146) has been shown to increase the rate of propachlor (B1678252) transformation. core.ac.uk The reaction typically follows second-order (SN2) kinetics, where the chlorine atom is replaced by the nucleophile. acs.org
The primary products resulting from this hydrolytic de-chlorination are dechlorinated versions of the parent compound and more polar metabolites. For propachlor, this process leads to the formation of hydroxylated derivatives (hydroxypropachlor) and propachlor ethane (B1197151) sulfonic acid (ESA). acs.orgepa.gov These transformation products are generally more water-soluble and less toxic than the original herbicide.
Table 1: Key Abiotic De-chlorination Reactions and Products
| Reactant | Process | Key Products | Reference |
|---|---|---|---|
| Propachlor | Hydrolytic De-chlorination | Hydroxypropachlor | nih.gov |
| Propachlor | Nucleophilic Substitution (with dithionite) | Propachlor ethanesulfonic acid (ESA), Hydroxypropachlor | acs.org |
| Chloroacetanilides | Nucleophilic Substitution (with sulfur compounds) | Dechlorinated acetanilides, Ethane Sulfonic Acids (ESAs) | tandfonline.comnih.gov |
Oxidative Degradation Mechanisms
Oxidative degradation is another critical abiotic pathway that contributes to the transformation of chloroacetanilide herbicides. These processes often involve highly reactive oxygen species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•), which can non-selectively attack the herbicide molecule. nih.govresearchgate.net
Advanced Oxidation Processes (AOPs) are effective in generating these radicals and promoting degradation. For example, the activation of persulfate by metal ions like ferrous (Fe²⁺) or copper (Cu²⁺) ions generates sulfate radicals that can efficiently degrade propachlor. nih.gov Studies have shown that acidic conditions tend to favor these degradation reactions. researchgate.net Similarly, photocatalytic degradation using titanium dioxide (TiO₂) and UV light generates hydroxyl radicals, which are also effective in breaking down chloroacetanilides. mdpi.com
Oxidative attack can occur at various points on the propachlor molecule, including the aromatic ring and the side chains. This leads to the formation of a variety of intermediate products, including hydroxylated derivatives and compounds resulting from the cleavage of the amide bond or the aromatic ring. nih.gov Ultimately, these processes can lead to the complete mineralization of the herbicide to carbon dioxide, water, and inorganic ions. The ecotoxicity of the water is often reduced as the degradation proceeds. nih.gov
Biotic Degradation Mechanisms and Microbial Dynamics
Microbial activity is the most significant factor determining the ultimate fate and persistence of chloroacetanilide herbicides in the environment. tandfonline.comnih.govinchem.org A diverse range of soil and aquatic microorganisms have evolved enzymatic machinery to break down these complex synthetic molecules.
Microbial Degradation Pathways in Soil and Aquatic Ecosystems
In both soil and aquatic environments, biotic degradation is the primary route for the dissipation of propachlor. inchem.org The half-life of propachlor in soil can range from a few days to several weeks, with microbial activity being the determining factor; dissipation from sterilized soil is significantly slower. inchem.org In aquatic systems, the rate of degradation is also dependent on the size and activity of the microbial population, with half-lives potentially extending to several months in water with low microbial counts. inchem.org
Microbial degradation proceeds through several key enzymatic reactions. One common pathway is initiated by glutathione (B108866) S-transferases (GSTs), enzymes present in many microorganisms, which catalyze the conjugation of glutathione to the herbicide molecule, displacing the chlorine atom. tandfonline.comnih.gov This is a detoxification mechanism that leads to the formation of more polar and less toxic metabolites. tandfonline.com
Subsequent steps can involve the cleavage of the amide bond, dealkylation of the N-isopropyl group, and hydroxylation of the aromatic ring, eventually leading to ring cleavage. nih.gov Reductive dechlorination has also been identified as a potential initial breakdown mechanism, particularly under anaerobic conditions found in some soil and sediment environments. tandfonline.comnih.gov Complete mineralization of the propachlor aromatic ring to CO₂ has been reported, indicating that some microbial communities can use the herbicide as a carbon and energy source. nih.govnih.govnih.gov
Role of Specific Bacterial and Fungal Strains in Biodegradation (e.g., Pseudomonas sp., Acinetobacter sp., Moraxella sp., Xanthobacter sp., Aspergillus niger)
Specific microbial strains have been identified as key players in the degradation of propachlor and other chloroacetanilides.
Moraxella sp. : A bacterial strain closely resembling the genus Moraxella has been shown to utilize propachlor as its sole carbon source. inchem.orgnih.gov This strain initiates the degradation by metabolizing the aromatic portion of the molecule, releasing a metabolite, 2-chloro-N-isopropylacetamide. nih.gov
Xanthobacter sp. : A strain identified as a Xanthobacter species was found to work in consortium with Moraxella. It is capable of growing on the 2-chloro-N-isopropylacetamide metabolite produced by the Moraxella strain, thus completing a key step in the degradation pathway. inchem.orgnih.gov
Acinetobacter sp. : A soil bacterium, Acinetobacter strain BEM2, can use propachlor as its sole carbon source. nih.govnih.gov It degrades the herbicide by first dechlorinating it to form N-isopropylacetanilide, followed by cleavage of the amide bond to produce N-isopropylaniline and subsequently isopropylamine (B41738) and catechol. nih.govnih.gov
Pseudomonas sp. : Pseudomonas strain PEM1 also utilizes propachlor, but through a different metabolic route compared to Acinetobacter. nih.govnih.gov While the initial dechlorination step to N-isopropylacetanilide is the same, Pseudomonas sp. further metabolizes this intermediate to acetanilide (B955) and then acetamide before ring cleavage via catechol. nih.govnih.gov
Aspergillus niger : This filamentous fungus is known for its ability to degrade a wide variety of pesticides and environmental pollutants. researchgate.netnih.govmdpi.com While specific studies on chloroacetanilide degradation are limited, Aspergillus niger has been shown to effectively degrade other herbicides, often through the action of extracellular enzymes. researchgate.netmdpi.com Its metabolic versatility suggests it could play a role in the breakdown of chloroacetanilides in soil environments. nih.gov
Other Microorganisms : Various other fungi, including species from the genera Penicillium, Fusarium, and Trichoderma, have also been shown to increase the rate of propachlor degradation in soil. inchem.org
Identification and Characterization of Microbial Metabolites and Transformation Products (e.g., deamination, de-chlorination products)
The microbial breakdown of propachlor results in a series of intermediate metabolites, the identification of which is crucial for elucidating the degradation pathways. De-chlorination is a primary initial step, leading to the formation of N-isopropylacetanilide. nih.gov
Further metabolism by different bacterial strains leads to a divergence in the pathway and the production of distinct metabolites.
Table 2: Microbial Degradation Pathways of Propachlor and Key Metabolites
| Degrading Microorganism | Initial Metabolite | Subsequent Metabolites | Final Products | Reference |
|---|---|---|---|---|
| Acinetobacter sp. strain BEM2 | N-isopropylacetanilide | N-isopropylaniline, Isopropylamine, Catechol | CO₂ | nih.govnih.gov |
| Pseudomonas sp. strain PEM1 | N-isopropylacetanilide | Acetanilide, Acetamide, Catechol | CO₂ | nih.govnih.gov |
| Moraxella sp. | 2-chloro-N-isopropylacetamide | (Metabolized by Xanthobacter sp.) | Biomass | inchem.orgnih.gov |
| General Soil Microbes | N-isopropylaniline | N-(1-hydroxyisopropyl)-acetanilide, N-isopropyl-2-acetoxyacetanilide | Conjugated residues | nih.govinchem.org |
The pathway in Acinetobacter involves deamination of the N-isopropyl group, while the Pseudomonas pathway involves the breakdown of the acetyl side chain. nih.gov Both pathways converge at the formation of catechol, a common intermediate in the degradation of aromatic compounds, which is then subject to ring cleavage, leading to complete mineralization. nih.gov Other metabolites identified in soil studies include N-(1-hydroxyisopropyl)-acetanilide and N-isopropyl-2-acetoxyacetanilide, indicating that oxidative reactions on the N-isopropyl group also occur. nih.govinchem.org
Cometabolism and Synergistic Biodegradation by Microbial Consortia
The biodegradation of chloroacetanilide herbicides, such as 2-chloro-N-(2-isopropylphenyl)acetamide, in the environment is often not carried out by a single microbial species but rather by complex microbial consortia. researchgate.net These consortia can employ cometabolism and synergistic interactions to achieve more efficient degradation of these xenobiotic compounds. nih.govmdpi.com Cometabolism is a process where microorganisms degrade a compound that they cannot use as a primary source of energy or nutrients, requiring the presence of another primary substrate for growth.
Research on related chloroacetanilide herbicides, like alachlor (B1666766) and metolachlor, has shown that microbial consortia can lead to more extensive degradation than individual microbial strains. nih.gov For instance, a study on the degradation of alachlor demonstrated that a consortium of bacteria and fungi was more effective at mineralizing the herbicide than any single organism from the consortium. nih.gov The synergistic action within these consortia often involves the division of labor, where different microbial members carry out different steps of the degradation pathway. nih.gov One species might initiate the breakdown of the parent compound into intermediate metabolites, which are then utilized or further degraded by other species in the community. mdpi.com
For example, in the degradation of other chloroacetanilides, initial transformation often involves the cleavage of the chloroacetyl group, a step that can be performed by a variety of soil microorganisms. The resulting metabolites are then susceptible to further degradation by a broader range of microbes. The complexity of these interactions highlights the importance of the entire microbial community in determining the environmental fate of this compound. The efficiency of this synergistic biodegradation is dependent on the composition and metabolic capabilities of the microbial consortium present in a particular environment. researchgate.netnih.gov
Factors Influencing Environmental Persistence and Transformation Kinetics
The persistence and rate of transformation of this compound in the environment are not solely dependent on the presence of capable microbial consortia but are also significantly influenced by a variety of abiotic and biotic factors.
Impact of Environmental Conditions on Degradation Rates
Environmental conditions play a crucial role in modulating the activity of microbial populations and the chemical stability of the herbicide, thereby affecting its degradation rate. Key factors include soil pH, temperature, and moisture content.
Soil pH: The pH of the soil can directly influence both microbial activity and the chemical hydrolysis of chloroacetanilide herbicides. nih.govmicronaag.com Generally, neutral to slightly alkaline pH ranges are more favorable for the microbial degradation of many pesticides. micronaag.com For some chloroacetanilides, the rate of degradation has been observed to be significantly slower in acidic soils compared to neutral or alkaline soils. nih.govnih.gov This is attributed to the fact that a medium to high soil pH favors the growth of bacteria, which are major contributors to herbicide degradation. micronaag.com
Temperature: Temperature affects the metabolic rates of microorganisms and the kinetics of chemical reactions. researchgate.net Within an optimal range, an increase in temperature generally leads to an increased rate of biodegradation. Studies on related herbicides have shown that degradation is significantly slower at lower temperatures. researchgate.net This has practical implications for the persistence of this compound in different climates and seasons.
Soil Moisture: Water availability is critical for microbial life and activity. Soil moisture content directly impacts the growth and metabolic functions of the microorganisms responsible for degradation. researchgate.net Both excessively dry and waterlogged conditions can inhibit microbial activity and thus slow down the degradation of the herbicide. Optimal moisture levels, often near field capacity, generally promote the highest rates of biodegradation.
The following table summarizes the general effects of these environmental conditions on the degradation of chloroacetanilide herbicides, providing an expected trend for this compound.
| Environmental Factor | Condition | Expected Impact on Degradation Rate of this compound |
| Soil pH | Acidic (e.g., pH < 6) | Slower |
| Neutral (e.g., pH 6.5-7.5) | Optimal | |
| Alkaline (e.g., pH > 7.5) | Moderate to Optimal | |
| Temperature | Low (e.g., < 15°C) | Slower |
| Moderate (e.g., 15-30°C) | Optimal | |
| High (e.g., > 30°C) | May decrease due to microbial stress | |
| Soil Moisture | Low (Dry) | Slower |
| Moderate (Field Capacity) | Optimal | |
| High (Waterlogged/Anoxic) | Slower (potential for anaerobic degradation) |
Influence of Chemical Adjuvants on Microbial Degradation Processes
Chemical adjuvants are substances added to herbicide formulations to enhance their effectiveness. These can include surfactants, emulsifiers, and oils. nih.gov While designed to improve the performance of the active ingredient, adjuvants can also have unintended effects on the microbial degradation of the herbicide in the environment. nih.gov
The presence of certain adjuvants can either stimulate or inhibit microbial activity. Some adjuvants can serve as an additional carbon source for microorganisms, potentially leading to an increase in microbial populations and a subsequent enhancement of herbicide degradation through cometabolism. nih.gov
Structure Activity Relationship Sar Studies and Molecular Interactions Non Human Context
Influence of Substituents on Molecular Activity and Potency
The biological efficacy of 2-chloro-N-(2-isopropylphenyl)acetamide is a composite of the contributions from its distinct chemical features: the isopropyl group, the chlorine atom, and the acetamide (B32628) functional group. The spatial arrangement and electronic properties of these components dictate the compound's interaction with biological targets.
The isopropyl group at the ortho position of the phenyl ring significantly influences the molecule's physicochemical properties and its interaction with target sites.
Steric Bulk : The bulky nature of the isopropyl group creates steric hindrance, which can restrict the free rotation of the C-N bond. researchgate.net This conformational rigidity can be advantageous for biological activity, as it may lock the molecule into a bioactive conformation that fits optimally into a receptor's binding pocket. However, excessive steric bulk can also hinder the approach to a target site, potentially reducing activity. The ortho-positioning of the isopropyl group is particularly influential, as it can affect the orientation of the entire N-phenylacetamide moiety relative to a binding partner. In some aniline (B41778) derivatives, electron-donating substituents like alkyl groups can increase the inversion barrier of the amine group due to steric effects, leading to a non-planar configuration. derpharmachemica.com
Membrane Permeability : Efficient membrane permeability is essential for the biological activity of many compounds. Molecules with a topological polar surface area (TPSA) of less than or equal to 140 Ų are generally considered to have good permeability. patsnap.com The introduction of substituents like the isopropyl group can modulate the TPSA and lipophilicity to achieve an optimal balance for membrane transport. Studies on various N-substituted chloroacetamides have shown that their favorable lipophilicity and TPSA values contribute to their potential biological activities. patsnap.com
| Substituent | Calculated LogP | Effect on Lipophilicity | Implication for Membrane Permeability |
|---|---|---|---|
| -H (N-phenylacetamide) | 1.58 | Baseline | Moderate |
| -CH(CH₃)₂ (Isopropyl) | 2.88 | Increased | Enhanced |
The position of the halogen substituent on the phenyl ring of N-arylacetamides is a critical factor influencing their chemical reactivity and biological activity. While this compound has the chlorine on the acetamide side chain, studies on related haloanilines provide valuable insights into the effects of halogen position on the aromatic ring.
The acetamide functional group (-NHC(=O)CH₃) is a cornerstone of the molecular structure and a key player in its biological interactions.
Hydrogen Bonding : The acetamide moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). researchgate.netresearchgate.net This dual capability allows it to form specific hydrogen bonds with amino acid residues in the binding sites of proteins, such as enzymes. researchgate.net Hydrogen bonds are directional and play a crucial role in molecular recognition, contributing to both the affinity and specificity of ligand-protein interactions. epa.gov The formation of a hydrogen-bonded network is a fundamental aspect of the structure and function of proteins. researchgate.net
Reactivity of the α-Chloro Group : The chlorine atom attached to the carbon adjacent to the carbonyl group (the α-carbon) makes this carbon an electrophilic center. This electrophilicity is key to the reactivity of chloroacetamides. The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the ease with which the chlorine atom can be replaced by nucleophiles. nih.gov This reactivity is fundamental to the covalent modification of biological targets, a primary mechanism of action for this class of compounds.
| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |
|---|---|---|
| Amide N-H | Donor | Forms hydrogen bonds with carbonyl oxygen or other electronegative atoms in a binding site. |
| Carbonyl C=O | Acceptor | Forms hydrogen bonds with N-H or O-H groups in a binding site. |
Molecular Mechanisms of Interaction in Non-Human Biological Systems
In non-human biological systems, particularly in plants, chloroacetamide compounds are known to exert their effects through specific molecular interactions, primarily leading to enzyme inhibition. Understanding these mechanisms provides a theoretical framework for the activity of this compound.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The inhibition can be reversible or irreversible.
Competitive Inhibition : In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the enzyme's active site. The inhibitor's structure often resembles that of the substrate. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. biointerfaceresearch.com
Non-competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a site other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. The effect of a non-competitive inhibitor cannot be overcome by increasing the substrate concentration. biointerfaceresearch.com
Covalent Inhibition : Chloroacetamide herbicides are known to act as irreversible inhibitors by forming a covalent bond with their target enzyme. nih.gov The electrophilic α-carbon of the chloroacetamide moiety is susceptible to nucleophilic attack by a reactive amino acid residue, typically a cysteine, in the enzyme's active site. This covalent modification permanently inactivates the enzyme. This mechanism has been demonstrated for the inhibition of very-long-chain fatty acid (VLCFA) elongases. nih.gov The formation of this stable enzyme-inhibitor complex disrupts the normal catalytic cycle of the enzyme.
The interaction of a compound with a key enzyme can have cascading effects on cellular signaling pathways. The inhibition of VLCFA synthesis by chloroacetamides in plants provides a clear example.
Interaction with Hormone Signaling : Herbicide action and the plant's response often intersect with hormone signaling pathways. Studies have shown that herbicide treatments can lead to large-scale changes in gene expression, including genes related to plant hormones. epa.gov These interactions can influence the plant's sensitivity or tolerance to the herbicide. The disruption of a primary metabolic pathway can, therefore, trigger a broader stress response that involves complex signaling networks within the plant cell.
Off-Target Effects : While the primary target of chloroacetamides in plants is well-established, it is theoretically possible that these reactive molecules could interact with other cellular components. The electrophilic nature of the chloroacetyl group could lead to covalent modification of other proteins with reactive cysteine residues, potentially modulating other signaling pathways. rug.nl However, the high specificity and potency of these herbicides for VLCFA elongases suggest that this is the primary and most significant molecular initiating event. nih.gov
Elucidation of Covalent and Non-Covalent Binding Interactions
The molecular interactions of this compound are characterized by both covalent and non-covalent binding, which are crucial for its biological activity.
Covalent Interactions: Research has shown that chloroacetanilide herbicides, including this compound, possess a reactive electrophilic moiety. This chemical feature allows the compound to form covalent bonds through nucleophilic substitution, particularly with reactive cysteine residues on proteins. nih.gov Studies have identified specific protein targets for propachlor (B1678252), including Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Parkinson's disease-associated protein 7 (PARK7). nih.gov The interaction with GAPDH is reported to occur primarily through the direct conjugation of propachlor to a catalytic cysteine residue, leading to the destabilization of the protein's structure. nih.gov This covalent modification can induce a more extended conformation in GAPDH, consistent with its destabilization. The reactivity of propachlor is noted to be higher than some other chloroacetanilides, with a lower Gibbs free energy required for substitution reactions with nucleophilic thiols. nih.gov
Non-Covalent Interactions: While the covalent interactions of this compound have been a primary focus of research, the role of non-covalent interactions such as hydrogen bonding and hydrophobic interactions in its binding to protein targets is less well-documented in the available scientific literature. Theoretical studies involving molecular docking and dynamics simulations have been employed to understand the hydrogen bonding interactions between propachlor and water molecules. researchgate.net These non-covalent forces are fundamental in the initial association and orientation of the molecule within the binding pocket of a target protein, preceding any covalent bond formation. The isopropylphenyl group of the molecule suggests the potential for hydrophobic interactions, which typically contribute to the stability of protein-ligand complexes by interacting with nonpolar amino acid residues in the binding site. nih.govrsc.org However, specific experimental data detailing the non-covalent binding modes of this compound with its protein targets are not extensively available in the reviewed literature.
Exploration of Activity Against Non-Human Pathogens (e.g., Bacterial and Fungal Strains)
This compound and its analogues have demonstrated notable activity against a range of non-human pathogens, particularly fungal and bacterial strains.
Antifungal Activity: Derivatives of 2-chloro-acetamide have shown significant antifungal properties. For instance, 2-chloro-N-phenylacetamide has been evaluated against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. The compound exhibited inhibitory activity against all tested strains, with Minimum Inhibitory Concentrations (MIC) ranging from 128 to 256 µg/mL and Minimum Fungicidal Concentrations (MFC) between 512 and 1,024 µg/mL. Furthermore, this compound was found to inhibit biofilm formation by up to 92% and disrupt pre-formed biofilms by up to 87%. Another study on 2-chloro-N-phenylacetamide reported antifungal activity against strains of Aspergillus flavus, with MIC values between 16 and 256 μg/mL and MFC values from 32 to 512 μg/mL.
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide Against Various Fungal Strains
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|
| Candida albicans | 128 - 256 | 512 - 1024 |
| Candida parapsilosis | 128 - 256 | 512 - 1024 |
| Aspergillus flavus | 16 - 256 | 32 - 512 |
Antibacterial Activity: In the context of soil microbiology, this compound (propachlor) is known to be degraded by microorganisms, with both bacteria and fungi contributing to its breakdown. Studies have shown that nitrifying bacteria are among the most sensitive microorganisms to the inhibitory effects of propachlor. The addition of a chloro atom to the acetamide structure appears to be crucial for its biological activity. For example, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl)acetamide, was able to inhibit 96.6% of the strains. A similar enhancement of activity due to the chloro atom has been observed against the bacterium Klebsiella pneumoniae.
Induction of Apoptosis in Non-Human Cell Lines and Associated Molecular Mechanisms
The induction of programmed cell death, or apoptosis, is a key mechanism through which chemical compounds can exert cytotoxic effects. Research into the effects of this compound on non-human cell lines has provided some insights into its impact on cell cycle and proliferation, although direct evidence and detailed molecular mechanisms of apoptosis induction are not extensively characterized in the available literature.
One study reported that propachlor has a strong inhibitory effect on the proliferation of L1210 mouse leukemia cells. This inhibition is associated with an accumulation of cells in the G1 phase of the cell cycle, a dose-dependent effect that suggests an interference with cell cycle progression. While cell cycle arrest can be a precursor to apoptosis, this study did not explicitly detail the induction of an apoptotic cascade.
The molecular machinery of apoptosis typically involves a cascade of enzymes called caspases and is regulated by the Bcl-2 family of proteins. nih.govmdpi.com Initiator caspases (like caspase-2, -8, -9, -10) are activated in response to pro-apoptotic signals, and they, in turn, activate executioner caspases (like caspase-3, -6, -7), which carry out the dismantling of the cell. nih.gov The Bcl-2 family of proteins includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) that prevent apoptosis and pro-apoptotic members (like Bax and Bak) that promote it. mdpi.com A shift in the balance between these pro- and anti-apoptotic proteins can determine the cell's fate. mdpi.com
Inhibition of Choline (B1196258) Acetyltransferase in Insect Models
The nervous system is a primary target for many insecticides. A key enzyme in the cholinergic nervous system is choline acetyltransferase (ChAT), which is responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) from choline and acetyl-CoA. Inhibition of this enzyme would lead to a depletion of acetylcholine, disrupting nerve impulse transmission.
Many neurotoxic insecticides, such as organophosphates and carbamates, target the insect nervous system by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. als-journal.comyoutube.com This leads to an accumulation of acetylcholine and hyperexcitation of the nervous system. youtube.com Other insecticides act on different targets within the insect nervous system, such as voltage-sensitive sodium channels or nicotinic acetylcholine receptors. nih.gov
However, the scientific literature reviewed does not provide direct evidence that this compound or other chloroacetanilide herbicides act by inhibiting choline acetyltransferase in insect models. While some studies have noted that certain pesticides can lead to a decrease in choline acetyltransferase activity, these findings are not specific to the chloroacetanilide class of compounds. researchgate.net Therefore, the role of this compound as an inhibitor of choline acetyltransferase in insects is not established based on the available data.
Research Applications and Potential Translational Avenues Non Human Focus
Organic Synthesis Tool and Chemical Intermediate Development
N-substituted-phenyl-2-chloroacetamides, including 2-chloro-N-(2-isopropylphenyl)acetamide, are recognized as valuable intermediates in organic synthesis. nih.gov They provide a reactive platform for the synthesis of a variety of derivatives. For instance, the chloroacetyl group is a key functional component that allows for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. ijpsr.info
The general synthesis of N-substituted chloroacetamides involves the reaction of an appropriate amine with chloroacetyl chloride. nih.govijpsr.info Specifically, 2-chloro-N-isopropyl-N-phenylacetamide (Propachlor), a closely related compound, can be synthesized by dissolving N-isopropylbenzenamine in a solvent like toluene (B28343), cooling it, and then slowly adding a solution of 2-chloroacetyl chloride. nih.gov This reaction highlights the role of the parent amine in defining the final structure of the acetamide (B32628). These acetamides are crucial in generating a diverse range of compounds, including heterocyclic structures like (quinolin-8-yloxy) acetamide and 2,5-piperazinedione. nih.gov Furthermore, they have been used as intermediates in the synthesis of herbicides, such as Acetochlor, demonstrating their importance in agrochemical research. nih.gov
Preclinical Exploration of Biological Activities (Excluding Human Clinical Applications)
The chloroacetamide functional group is integral to the antimicrobial properties observed in this class of compounds. Research has shown that the presence of the chlorine atom can enhance the antimicrobial activity of acetamides. nih.gov Studies on various N-substituted phenyl-2-chloroacetamides have demonstrated their effectiveness against a range of bacteria.
For example, newly synthesized N-(substituted phenyl)-2-chloroacetamides were effective against the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Their efficacy against the Gram-negative bacterium Escherichia coli was noted as less pronounced. nih.gov Another study investigating 2-chloro-N-(hydroxyphenyl)acetamides showed significant activity against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (E. coli) bacteria. neliti.com The position of substituents on the phenyl ring has been found to influence the spectrum of activity, explaining why certain derivatives are more effective against specific types of bacteria. nih.gov The antibacterial potential of these compounds is often attributed to their ability to interact with and disrupt essential bacterial processes. One study on a related acetamide suggested that it possibly acts on penicillin-binding proteins, leading to cell lysis. nih.govmdpi.com
Below is a table summarizing the antimicrobial activity of selected chloroacetamide derivatives from research studies.
| Compound Class | Bacterial Strain | Activity Level |
| N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus | Effective |
| N-(substituted phenyl)-2-chloroacetamides | Methicillin-resistant S. aureus (MRSA) | Effective |
| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | Less Effective |
| 2-chloro-N-(hydroxyphenyl)acetamides | Bacillus subtilis | Appreciable |
| 2-chloro-N-(hydroxyphenyl)acetamides | Staphylococcus aureus | Appreciable |
| 2-chloro-N-(hydroxyphenyl)acetamides | Escherichia coli | Appreciable |
Derivatives of 2-chloro-N-phenylacetamide have been a focus of antifungal research, showing promise against a variety of fungal pathogens, including those resistant to existing treatments. scielo.brnih.gov Studies have evaluated their activity against clinically relevant yeasts and molds.
One investigation focused on the antifungal potential of 2-chloro-N-phenylacetamide against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brnih.gov The compound demonstrated inhibitory activity against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL. scielo.brnih.gov The Minimum Fungicidal Concentration (MFC) was found to be in the range of 512 to 1,024 µg/mL. scielo.brnih.gov This research also noted the compound's ability to inhibit biofilm formation by up to 92% and disrupt pre-formed biofilms by up to 87%. scielo.brnih.gov
Further research into chloroacetamide derivatives showed effectiveness against other Candida species and dermatophytes, with MIC values ranging from 25-50 µg/mL and 3.12-50 µg/mL, respectively. nih.gov The mechanism of action for these compounds does not appear to involve complexation with ergosterol, a common target for antifungal drugs, suggesting an alternative mode of action on the fungal cell membrane. nih.gov Another study on the effects of 2-chloro-N-phenylacetamide against Aspergillus flavus strains reported MIC values between 16 and 256 μg/mL and MFC values between 32 and 512 μg/mL. researchgate.netscielo.br
The table below presents a summary of the antifungal activity of 2-chloro-N-phenylacetamide and its derivatives.
| Compound | Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) |
| 2-chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1,024 |
| 2-chloro-N-phenylacetamide | Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1,024 |
| Chloroacetamide derivatives | Candida species | 25 - 50 | Not Reported |
| Chloroacetamide derivatives | Dermatophytes | 3.12 - 50 | Not Reported |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | 32 - 512 |
This table consolidates data from multiple preclinical studies. scielo.brnih.govnih.govresearchgate.netscielo.br
The cytotoxic potential of chloroacetamide derivatives against cancer cells has been explored in various in vitro models. These studies aim to understand the structural features that contribute to anticancer activity and to elucidate the underlying mechanisms of action.
Research into a series of 2-chloroacetamides bearing thiazole (B1198619) scaffolds revealed significant cytotoxic activity against several human cancer cell lines. uran.ua Specifically, these compounds were effective against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua In contrast, corresponding 2,2-dichloroacetamides showed minimal activity, indicating that the specific chemical structure is crucial for cytotoxicity. uran.ua
The mechanism of this anticancer effect is believed to involve the inhibition of glutathione (B108866) S-transferase (GST). uran.ua Molecular docking studies have shown that glutathione-2-chloroacetamide conjugates have a high binding affinity for GST. uran.ua This suggests that the compounds may exert their cytotoxic effects by forming inhibitory conjugates with glutathione, thereby disrupting the activity of this key enzyme. uran.uauran.ua Another study on N-(2-hydroxyphenyl) acetamide, a related compound, demonstrated its ability to inhibit the growth of MCF-7 breast cancer cells, arrest the cell cycle at the G0/G1 phase, and induce apoptosis by increasing the Bax/Bcl-2 ratio. nih.gov
Chloroacetamide herbicides are a well-established class of agrochemicals used for controlling weeds. ijpsr.info Propachlor (B1678252), chemically known as 2-chloro-N-isopropyl-N-phenylacetamide, is a pre-emergent herbicide used to manage broadleaf weeds and grasses. nih.gov
The mode of action for chloroacetanilide herbicides, the class to which this compound belongs, involves the inhibition of very long-chain fatty acid (VLCFA) synthesis. ontosight.ai Specifically, these herbicides inhibit elongase enzymes, which are critical for the extension of fatty acid chains. nih.gov This disruption of lipid synthesis interferes with the integrity of plant cell membranes, leading to cell death and ultimately the death of the weed. ontosight.ai This mechanism provides a degree of selectivity, allowing for the control of susceptible weeds in various crops. ontosight.ai The development of such herbicides relies on compounds like this compound as either active ingredients or as chemical intermediates for more complex herbicidal molecules. ijpsr.infonih.gov
The structural backbone of this compound and related chloroacetamides makes them suitable candidates for the design of enzyme inhibitors for research. The reactive chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.
As mentioned in the anticancer research section, 2-chloroacetamide (B119443) derivatives have been investigated as inhibitors of glutathione S-transferase (GST). uran.ua This enzyme plays a crucial role in detoxification and cellular protection, and its inhibition is a target in cancer research. Molecular docking and quantum-chemical analyses have been employed to understand the structural and electronic properties that influence the bioactivity and inhibitory potential of these compounds. uran.ua
In the context of antifungal research, in silico studies have suggested that the mechanism of action of 2-chloro-N-phenylacetamide may involve the inhibition of dihydrofolate reductase (DHFR). nih.gov Other potential mechanisms include the inhibition of thymidylate synthase, which would interfere with DNA synthesis. researchgate.netscielo.br These findings highlight the potential of chloroacetamides as research tools to probe the function of various enzymes in different biological systems.
Advanced Materials Science and Proteomics Research Applications
The utility of this compound in non-human focused research applications, particularly in advanced materials science and proteomics, is an area of growing interest. Its reactive chloroacetyl group makes it a valuable synthetic intermediate for the creation of novel molecules and materials. Furthermore, should these derivatives exhibit significant biological activity, proteomics offers a powerful methodology to elucidate their mechanisms of action at the protein level.
Advanced Materials Science
In the realm of advanced materials science, this compound and its analogues serve as versatile precursors for the synthesis of more complex chemical structures with potential applications in various fields. The reactivity of the N-arylacetamide moiety allows for its incorporation into larger molecular frameworks, leading to the development of novel compounds.
One significant application lies in the synthesis of organochalcogenide compounds. Research has demonstrated that 2-chloro-N-arylacetamides can be reacted with sodium hydrogen selenide (B1212193) to produce diorganyl selenide compounds. ekb.eg These organoselenium compounds are of interest for their potential antioxidant and antibacterial properties, as well as their thermal stability, with some derivatives showing potential as liquid crystal compounds. ekb.eg The general synthetic scheme involves the nucleophilic substitution of the chlorine atom, a reaction for which this compound is a suitable starting material.
Furthermore, 2-chloro-N-arylacetamides are key intermediates in the synthesis of heterocyclic compounds, such as thieno[2,3-b]pyridines. nih.gov These structures are of considerable interest due to their diverse pharmacological activities. The amide group, a central feature of this compound, is a common functional group in many industrial materials, including polymers, detergents, and lubricants. nih.gov
The following table summarizes the utility of 2-chloro-N-arylacetamides as precursors in the synthesis of advanced materials, highlighting the potential for this compound to be utilized in similar capacities.
| Precursor Class | Resulting Compound Class | Potential Applications |
| 2-Chloro-N-arylacetamides | Diorganyl selenides | Antioxidants, Antibacterials, Liquid crystals |
| 2-Chloro-N-arylacetamides | Thieno[2,3-b]pyridines | Pharmacologically active materials |
| 2-Chloro-N-arylacetamides | Piperazine-linked bis(thieno[2,3-b]pyridines) | Novel small-molecule drugs |
Proteomics Research Applications
While specific proteomic studies on the direct effects of this compound are not extensively documented, the field of proteomics provides a critical framework for understanding the biological impact of novel bioactive compounds derived from it. Should derivatives of this compound demonstrate biological activity, for instance, as antimicrobial or anticancer agents, proteomic analysis would be a key subsequent step to identify their cellular targets and pathways of action.
Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of a bioactive compound, a typical proteomics workflow would involve treating a cell culture or organism with the compound and then analyzing the changes in the proteome compared to an untreated control. This can reveal which proteins are upregulated or downregulated, providing clues about the compound's mechanism of action.
For example, quantitative proteomic analyses have been successfully employed to understand how other chemicals affect cancer cells. nih.govnih.gov These studies have identified key proteins and signaling pathways involved in cell division, apoptosis, and signal transduction that are modulated by the compounds . nih.govnih.gov A similar approach could be applied to investigate the biological effects of novel compounds synthesized from this compound.
The table below illustrates the types of protein targets and pathways that are typically identified in proteomics studies of bioactive compounds, representing potential avenues of investigation for derivatives of this compound.
| Research Area | Example Protein Targets | Associated Biological Process |
| Anticancer | Bax, PI3K/AKT/mTOR signaling proteins | Apoptosis, Cell Survival |
| Anticancer | Inhibitor of apoptosis protein-like protein-2 (ILP-2) | Cell Proliferation, Signal Transduction |
| Antimicrobial | Penicillin-binding proteins | Cell Wall Synthesis |
Q & A
Q. What are the standard synthetic methodologies for 2-chloro-N-(2-isopropylphenyl)acetamide?
The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-isopropylaniline with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature. The reaction is monitored via TLC, followed by filtration and solvent evaporation under reduced pressure . Alternative methods include using continuous flow reactors to improve scalability and yield, as demonstrated for structurally analogous chloroacetamides .
Q. How is the compound characterized structurally and spectroscopically?
Key techniques include:
- NMR spectroscopy : To confirm the acetamide backbone and substituent positions (e.g., δ ~4.0 ppm for CH₂Cl, δ ~8.0 ppm for aromatic protons) .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the amide group .
- Single-crystal XRD : Resolves intramolecular interactions (e.g., C—H···O) and hydrogen bonding patterns critical for solid-state stability .
Q. What solvents and conditions optimize its recrystallization?
Ethanol or acetonitrile is preferred for slow evaporation, yielding high-purity crystals. Hydrogen-bonding interactions (N—H···O) observed in XRD studies suggest polar aprotic solvents enhance crystal lattice stability .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and electronic properties?
Density Functional Theory (DFT) calculations analyze Molecular Electrostatic Potential (MESP) surfaces and HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the chloroacetamide group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attacks at the carbonyl carbon .
Q. What strategies address contradictions in biological activity data?
- Dose-response studies : Resolve non-linear effects in antimicrobial assays (e.g., against K. pneumoniae), where activity may plateau at higher concentrations due to aggregation .
- Molecular docking : Compare binding affinities with structurally similar compounds (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) to identify critical residues in target enzymes .
Q. How does substitution on the phenyl ring influence structure-activity relationships (SAR)?
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance herbicidal activity by increasing electrophilicity, as seen in acetochlor and alachlor derivatives .
- Steric effects : Bulkier substituents (e.g., isopropyl) may reduce binding to target proteins, requiring optimization via CoMFA or molecular dynamics simulations .
Q. What advanced techniques resolve crystallographic ambiguities?
- Dual hydrogen-bonding networks : Intermolecular N—H···O and C—H···O interactions stabilize polymorphs. Syn/anti conformations of the N—H bond relative to substituents are resolved via low-temperature XRD .
- Hirshfeld surface analysis : Quantifies packing efficiencies and identifies π-π stacking contributions in aromatic regions .
Q. How can green chemistry principles improve synthetic routes?
- Continuous flow reactors : Reduce waste and reaction times for scalable synthesis, as validated for nitro- and chloro-substituted acetamides .
- Catalytic KI in DMF : Enhances coupling efficiency in multi-step syntheses (e.g., thieno derivatives), minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
